molecular formula C16H26N4O3 B7106737 tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate

tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate

Cat. No.: B7106737
M. Wt: 322.40 g/mol
InChI Key: YOLLPVFNJGZQRW-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate: is a complex organic compound featuring a tert-butyl group and a pyrroloimidazole moiety

Properties

IUPAC Name

tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)17-8-4-7-14(21)19-11-12-10-18-13-6-5-9-20(12)13/h10H,4-9,11H2,1-3H3,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLPVFNJGZQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NCC1=CN=C2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate typically involves multiple steps:

    Formation of the Pyrroloimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final Coupling: The final product is obtained by coupling the pyrroloimidazole core with the tert-butyl group under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloimidazole moiety.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can be carried out to introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of halogenated compounds and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate: shares similarities with other pyrroloimidazole derivatives.

    This compound: is also comparable to other carbamate compounds with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

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